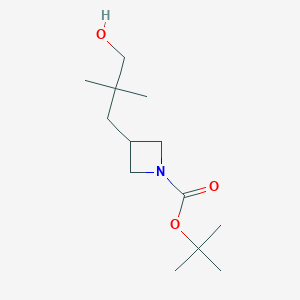
(4,4-Dichlorobut-3-en-1-yl)(methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride is an organic compound that features a dichlorinated butenyl group attached to a methylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride typically involves the reaction of 4,4-dichlorobut-3-en-1-ol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- (4,4-dichlorobut-3-en-1-yl)amine hydrochloride
- (4,4-dichlorobut-3-en-1-yl)(ethyl)amine hydrochloride
- (4,4-dichlorobut-3-en-1-yl)(propyl)amine hydrochloride
Uniqueness
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C5H10Cl3N |
|---|---|
分子量 |
190.49 g/mol |
IUPAC名 |
4,4-dichloro-N-methylbut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9Cl2N.ClH/c1-8-4-2-3-5(6)7;/h3,8H,2,4H2,1H3;1H |
InChIキー |
OIXPPDDIKTXCEW-UHFFFAOYSA-N |
正規SMILES |
CNCCC=C(Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)


![1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)







![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)

